4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride
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Overview
Description
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride is a chemical compound with the molecular formula C14H12BrN3·2HCl It is a brominated derivative of benzodiazole, which is a class of heterocyclic aromatic organic compounds
Scientific Research Applications
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride typically involves the following steps:
Bromination: The starting material, 1H-1,3-benzodiazole, undergoes bromination at the 6-position to form 6-bromo-1H-1,3-benzodiazole.
Methylation: The brominated compound is then methylated to introduce the methyl group at the 2-position, resulting in 2-(6-bromo-1H-1,3-benzodiazol-2-yl)methylamine.
Amination: Finally, the methylated compound is subjected to amination to introduce the aniline group, forming 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline.
Dihydrochloride Formation: The final product is converted to its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitrobenzene derivatives, azo compounds, and other oxidized anilines.
Reduction Products: Amine derivatives and other reduced forms.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Comparison with Similar Compounds
6-bromo-1H-1,3-benzodiazole
2-(6-bromo-1H-1,3-benzodiazol-2-yl)methylamine
Telmisartan (a related benzodiazole derivative)
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Properties
IUPAC Name |
4-[(6-bromo-1H-benzimidazol-2-yl)methyl]aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3.2ClH/c15-10-3-6-12-13(8-10)18-14(17-12)7-9-1-4-11(16)5-2-9;;/h1-6,8H,7,16H2,(H,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHPLYRDPRCRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)Br)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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